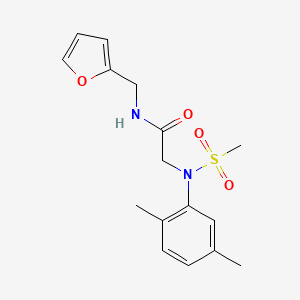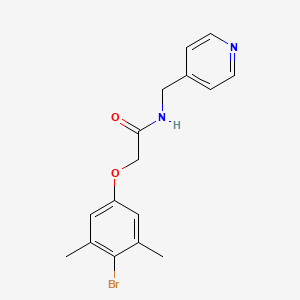![molecular formula C11H16N4 B5805955 [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine](/img/structure/B5805955.png)
[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine
Descripción general
Descripción
[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine is a chemical compound that features a benzimidazole ring attached to an ethyl chain, which is further connected to a dimethylamine group
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives have been reported to exhibit a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s known that benzimidazole derivatives can modulate various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that benzimidazole derivatives are usually well absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It’s known that the biological activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Direcciones Futuras
Benzimidazole derivatives have been found to have a wide range of biological activities, which makes them promising candidates for the development of new drugs . Therefore, the future research directions could include the synthesis of new “1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine” derivatives and the investigation of their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine typically involves the reaction of benzimidazole with ethylenediamine, followed by the introduction of dimethylamine. The reaction conditions often require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as potential therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its ability to form stable complexes with metals makes it valuable in various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure without the ethyl and dimethylamine groups.
2-(Benzimidazol-2-yl)ethylamine: Lacks the dimethylamine group.
N,N-Dimethylbenzimidazole: Contains the dimethylamine group but lacks the ethyl chain.
Uniqueness
The uniqueness of [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine lies in its combined structural features, which allow for versatile applications in various fields. Its ability to form stable complexes with metals and its potential pharmacological properties make it a compound of significant interest.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-15(2)8-7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNSNHVPQOUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)

![2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B5805915.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)


![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone](/img/structure/B5805983.png)

![methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate](/img/structure/B5805987.png)
